Gartanin

Vue d'ensemble

Description

La gartanine est un composé naturel de xanthone présent dans le péricarpe du fruit du mangoustan (Garcinia mangostana). Elle est connue pour ses diverses activités pharmacologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices . La gartanine a fait l'objet de recherches approfondies en raison de ses applications thérapeutiques potentielles dans divers domaines.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La gartanine peut être extraite du péricarpe du mangoustan en utilisant diverses méthodes. Une méthode courante implique l'utilisation de solvants eutectiques profonds (DES) combinés à une extraction assistée par ultrasons. Les conditions optimales pour cette méthode comprennent une puissance ultrasonique de 500 W, une teneur en eau de 28 %, un rapport solide-liquide de 1:18 g/mL, une température d'extraction de 55 °C et un temps d'extraction de 73 minutes . Une autre méthode implique l'utilisation de la chromatographie liquide haute performance (HPLC) pour la séparation et la quantification de la gartanine à partir d'un extrait de peau de mangoustan .

Méthodes de production industrielle : La production industrielle de gartanine implique généralement une extraction à grande échelle à partir du péricarpe du mangoustan en utilisant des solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié en utilisant des techniques comme l'extraction en phase solide (SPE) ou l'enrichissement sur résine macroporeuse .

Analyse Des Réactions Chimiques

Types de réactions : La gartanine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle est connue pour présenter une activité antioxydante en piégeant les radicaux libres et en réduisant le stress oxydatif .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la gartanine comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité du composé .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la gartanine comprennent divers dérivés oxydés et réduits, qui conservent la structure de base de la xanthone et présentent des activités pharmacologiques similaires .

4. Applications de la recherche scientifique

Médecine : La gartanine présente des propriétés anticancéreuses en induisant l'arrêt du cycle cellulaire et l'autophagie dans les cellules cancéreuses.

5. Mécanisme d'action

La gartanine exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle a montré qu'elle activait la voie de signalisation de la protéine kinase activée par l'AMP (AMPK), qui joue un rôle crucial dans l'homéostasie énergétique cellulaire . La gartanine induit également l'expression de l'hème oxygénase-1 (HO-1), une enzyme aux propriétés antioxydantes, indépendamment du facteur de transcription dérivé de l'érythropoïèse 2-like 2 (Nrf2) . En outre, la gartanine inhibe l'activité d'enzymes comme l'α-amylase, l'α-glucosidase et la lipase pancréatique, qui sont impliquées dans le métabolisme des glucides et des lipides .

Applications De Recherche Scientifique

Cancer Therapeutics

Gartanin has been extensively studied for its anticancer properties, particularly in prostate cancer. Research indicates that this compound promotes the degradation of the androgen receptor (AR), a critical target in prostate cancer therapy. It enhances AR degradation by activating the unfolded protein response pathway, which is vital for managing cellular stress and protein homeostasis .

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is essential for combating oxidative stress linked to chronic diseases and aging. Its ability to scavenge free radicals helps protect cells from oxidative damage . This property not only contributes to its anticancer effects but also supports overall health by reducing inflammation and cellular damage.

Antimicrobial Effects

Research has demonstrated that this compound possesses antibacterial and antiviral properties. It has been shown to inhibit the growth of various pathogenic bacteria and viruses, making it a candidate for developing natural antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its antioxidant properties play a role in protecting neuronal cells from oxidative damage, which is implicated in diseases like Alzheimer's and Parkinson's .

Summary Table of this compound Applications

Case Studies

- Prostate Cancer : A study highlighted this compound's role as a potent inhibitor of prostate cancer cell lines through NEDDylation inhibition and autophagy induction. The findings suggest that this compound could be developed into a therapeutic agent for prostate cancer prevention and treatment .

- Oral Squamous Cell Carcinoma : Research indicated that this compound induces apoptosis in oral squamous cell carcinoma cell lines, showcasing its potential as an effective treatment option for this type of cancer .

Mécanisme D'action

Gartanin exerts its effects through multiple molecular targets and pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . Additionally, this compound inhibits the activity of enzymes like α-amylase, α-glucosidase, and pancreatic lipase, which are involved in carbohydrate and lipid metabolism .

Comparaison Avec Des Composés Similaires

La gartanine est structurellement similaire à d'autres xanthones présentes dans le mangoustan, comme l'α-mangostine et la γ-mangostine. elle présente des propriétés pharmacologiques uniques qui la distinguent de ces composés :

γ-Mangostine : Ce composé possède de fortes propriétés anticancéreuses et est efficace pour inhiber la croissance de diverses lignées cellulaires cancéreuses.

Garcinone C et Garcinone D : Ces xanthones présentent également des propriétés antioxydantes et neuroprotectrices mais diffèrent par leurs cibles moléculaires spécifiques et leurs mécanismes d'action.

Activité Biologique

Gartanin, a naturally occurring xanthone derived from the mangosteen fruit (Garcinia mangostana), has gained attention for its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and antioxidant properties. This article explores the significant findings regarding the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of this compound

This compound is one of the key xanthones found in mangosteen, alongside α-mangostin. It has been shown to exhibit various therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. The compound's structure allows it to interact with multiple cellular pathways, making it a promising candidate for further pharmacological studies.

This compound's anticancer properties have been primarily linked to its ability to induce autophagy and apoptosis in cancer cells. Research indicates that this compound inhibits growth in various cancer cell lines, including those derived from human urinary bladder cancer (T24 and RT4) by targeting the mTOR signaling pathway. The compound downregulates Bcl-2 expression and activates the p53 pathway, leading to apoptosis induction .

Table 1: IC50 Values of this compound in Different Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| T24 (Bladder) | 12.3 | Induction of autophagy |

| RT4 (Bladder) | 15-20 | Inhibition of mTOR pathway |

| NCI-H187 (Lung) | Not specified | Anticancer activity against lung cancer |

2.2 Case Studies

In a study examining bladder cancer cell lines, this compound was found to significantly suppress the expression of p70S6 and 4E-BP1, proteins involved in cell growth regulation through the mTOR pathway . The results indicated that the growth inhibitory effects were more pronounced in cells with functional p53 or TSC1 genes.

3. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX-1) activity and reduce prostaglandin E2 (PGE2) release in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

4. Antioxidant Activity

The antioxidant capacity of this compound has been documented through various assays that measure its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress and may contribute to its anticancer effects .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) at 100 μg/mL |

|---|---|

| This compound | 85 |

| α-Mangostin | 90 |

| Control (Vitamin C) | 95 |

5. Pharmacokinetics and Bioavailability

Research into the bioavailability of this compound indicates that its absorption can be enhanced when combined with other compounds like α-mangostin. This synergistic effect is attributed to modulation of efflux transporters that facilitate better cellular uptake .

6. Future Directions

Given its promising biological activities, further studies are warranted to explore:

- The full range of molecular targets affected by this compound.

- Its efficacy in clinical settings for various cancers.

- Optimal formulations to enhance its bioavailability and therapeutic potential.

Propriétés

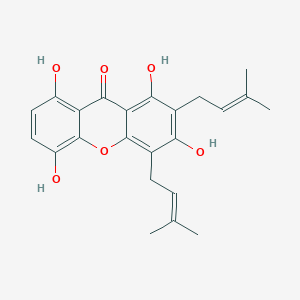

IUPAC Name |

1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXQLGQIDIPMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187024 | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33390-42-0 | |

| Record name | Gartanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C | |

| Record name | Gartanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.